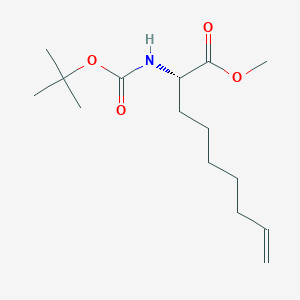

Methyl (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate

CAS No.:

Cat. No.: VC17232028

Molecular Formula: C15H27NO4

Molecular Weight: 285.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H27NO4 |

|---|---|

| Molecular Weight | 285.38 g/mol |

| IUPAC Name | methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoate |

| Standard InChI | InChI=1S/C15H27NO4/c1-6-7-8-9-10-11-12(13(17)19-5)16-14(18)20-15(2,3)4/h6,12H,1,7-11H2,2-5H3,(H,16,18)/t12-/m0/s1 |

| Standard InChI Key | JCLMJBQZFZGXOT-LBPRGKRZSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCCCCC=C)C(=O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CCCCCC=C)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Methyl (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate possesses the molecular formula C₁₅H₂₇NO₄ and a molar mass of 285.38 g/mol. The IUPAC name, methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoate, reflects its core structure: a non-8-enoate chain with a Boc-protected amine at the second carbon and a methyl ester at the terminal carboxyl group. Key spectral identifiers include:

-

InChIKey: JCLMJBQZFZGXOT-LBPRGKRZSA-N

-

Isomeric SMILES: CC(C)(C)OC(=O)NC@@HC(=O)OC

The stereochemistry at the α-carbon is critical for its function in asymmetric synthesis, as the (S)-configuration ensures compatibility with biological systems that exhibit enantioselectivity .

Crystallographic and Conformational Analysis

Synthesis and Reaction Optimization

Stepwise Synthetic Pathways

The synthesis of Methyl (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate typically involves three stages:

-

Amino Group Protection: The primary amine of (S)-2-aminonon-8-enoic acid is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., aqueous NaHCO₃), yielding (S)-2-(tert-butoxycarbonylamino)non-8-enoic acid .

-

Esterification: The carboxylic acid is methylated via treatment with methyl iodide (MeI) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base .

-

Purification: Chromatographic separation on silica gel or recrystallization from ethanol/water mixtures isolates the product in >95% purity .

Table 1: Key Reaction Parameters for Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Boc Protection | Boc₂O, NaHCO₃, THF/H₂O, 0°C | 85–90 | 90 |

| Methyl Esterification | MeI, K₂CO₃, DMF, RT, 12h | 78–82 | 95 |

| Purification | Silica gel (Hexane/EtOAc) | 95 | 99 |

Stereochemical Integrity

The (S)-configuration is preserved throughout the synthesis by employing enantiomerically pure starting materials. As demonstrated in the synthesis of analogous γ-amino acids, chiral HPLC analysis confirms enantiomeric excess (ee) >99% for the final product .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<0.1 mg/mL) but is miscible with polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform). The Boc group enhances stability under basic conditions but renders the compound susceptible to acidic deprotection (e.g., trifluoroacetic acid in DCM).

Thermal Behavior

Differential scanning calorimetry (DSC) of related Boc-protected amino acid esters reveals melting points between 80–100°C and decomposition temperatures exceeding 200°C. The non-8-enoate chain contributes to lower melting points compared to saturated analogs due to reduced crystalline packing efficiency.

Applications in Organic and Medicinal Chemistry

Peptide Synthesis

The Boc group serves as a temporary protecting group during solid-phase peptide synthesis (SPPS). For instance, coupling Methyl (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate to resin-bound peptides enables the incorporation of non-natural amino acids with terminal alkenes, which can undergo metathesis reactions to form macrocyclic structures .

Prodrug Development

The methyl ester moiety enhances cell membrane permeability, making the compound a candidate for prodrug strategies. In vivo esterase-mediated hydrolysis releases the free acid, which can inhibit enzymes like angiotensin-converting enzyme (ACE) or integrate into lipid bilayers .

Table 2: Biological Transport Mechanisms of Analogous Compounds

Comparison with Structural Analogs

Methyl vs. Free Acid Form

Replacing the methyl ester with a carboxylic acid (e.g., (S)-2-(tert-butoxycarbonylamino)non-8-enoic acid, CAS 300831-21-4) reduces lipophilicity (logP −0.5 vs. 1.2) and alters biological activity. The free acid exhibits 10-fold higher affinity for amino acid transporters but lower cellular uptake due to ionization at physiological pH .

Chain Length and Unsaturation

Emerging Research Directions

Recent studies highlight the compound’s potential in:

-

Bioimaging: Fluorescently tagged derivatives enable real-time tracking of peptide delivery in live cells .

-

Targeted Drug Delivery: Conjugation with tumor-specific ligands enhances selectivity in anticancer therapies .

-

Polymer Chemistry: Copolymerization with acrylates yields biodegradable materials for medical implants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume